A Technical Guide to 4-(aminomethyl)-2-chloro-N-methylaniline: Structure, Properties, and Synthetic Considerations
A Technical Guide to 4-(aminomethyl)-2-chloro-N-methylaniline: Structure, Properties, and Synthetic Considerations
Abstract: This technical guide provides a comprehensive overview of 4-(aminomethyl)-2-chloro-N-methylaniline, a substituted aniline derivative with significant potential as a versatile intermediate in synthetic chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from established chemical principles and data on analogous structures to offer valuable insights for researchers, scientists, and professionals in drug development. We will explore its chemical structure, predicted physicochemical and spectroscopic properties, potential reactivity, conceptual synthetic pathways, and its context within medicinal chemistry and materials science. This guide serves as a foundational resource for leveraging this molecule in research and development endeavors.
Introduction to Substituted Anilines
Aniline and its derivatives are cornerstone building blocks in modern organic chemistry, forming the structural core of countless dyes, polymers, and, most notably, pharmaceutical agents.[1][2] The strategic placement of various functional groups on the aniline scaffold allows for the fine-tuning of electronic properties, solubility, and steric profiles, which in turn dictates the molecule's reactivity and biological interactions.[2] 4-(aminomethyl)-2-chloro-N-methylaniline is a prime example of a multi-functionalized aniline, featuring a secondary aromatic amine, a primary benzylic amine, and a halogen substituent. This unique combination of reactive sites makes it a highly valuable, albeit underexplored, intermediate for constructing complex molecular architectures. This guide aims to consolidate predicted data and theoretical knowledge to provide a robust technical profile of this compound.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers. These details are crucial for sourcing, regulatory compliance, and computational modeling.
| Identifier | Value | Source |
| IUPAC Name | 4-(aminomethyl)-2-chloro-N-methylaniline | [3] |
| CAS Number | 1339569-42-4 | [3] |
| Molecular Formula | C₈H₁₁ClN₂ | [3] |
| Molecular Weight | 170.64 g/mol | [3] |
| Canonical SMILES | CNC1=C(C=C(C=C1)CN)Cl | [3] |
| InChIKey | ATMQFVKUITZOSR-UHFFFAOYSA-N | [3] |
Structural Analysis
The molecule's functionality is dictated by the interplay of its constituent groups on the benzene ring.
Caption: 2D structure of 4-(aminomethyl)-2-chloro-N-methylaniline.
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N-methylaniline Group: The secondary amine attached directly to the ring is a moderate activating group, directing electrophilic aromatic substitution to the ortho and para positions. Its basicity is significantly lower than the aliphatic amine due to the delocalization of the nitrogen lone pair into the aromatic system.
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Aminomethyl Group: This primary benzylic amine is a stronger base than the N-methylaniline moiety. It serves as a key nucleophilic site for reactions such as acylation, alkylation, and amide bond formation.
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Chloro Substituent: Located at the 2-position, the chlorine atom is an ortho, para-directing deactivator for electrophilic substitution due to its inductive electron-withdrawing effect and resonance-based electron-donating effect. Its presence also influences the molecule's lipophilicity and metabolic stability.
Physicochemical Properties
| Property | Predicted Value | Source |
| XLogP3 | 1.4 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area (TPSA) | 38.1 Ų | [3] |
| Exact Mass | 170.0610761 Da | [3] |
Expert Interpretation: The predicted XLogP3 of 1.4 suggests a moderate degree of lipophilicity, indicating that the compound is likely to have good solubility in a range of organic solvents but limited solubility in water.[4] The TPSA of 38.1 Ų is well within the range typically associated with good oral bioavailability in drug candidates (often cited as < 140 Ų), suggesting that derivatives of this molecule could possess favorable pharmacokinetic properties. The presence of two hydrogen bond donors and two acceptors facilitates interactions with biological targets.[4]
Predicted Spectroscopic Profile
Spectroscopic analysis is indispensable for structure verification and quality control. Based on the known effects of its functional groups, we can predict the key features in its NMR, MS, and IR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex but highly informative. Chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) in a solvent like CDCl₃.[5]
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Aromatic Protons (δ ≈ 6.5-7.2 ppm): Three distinct signals are expected in the aromatic region, corresponding to the protons at positions 3, 5, and 6. Their splitting patterns will be influenced by coupling to each other.
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N-H Protons (variable): The N-H proton of the secondary amine (N-methylaniline) and the two protons of the primary amine (-CH₂NH₂) will appear as broad signals whose chemical shifts are highly dependent on concentration and solvent. The N-H of the aniline will likely be around δ 3.5-4.5 ppm, while the -NH₂ protons will be more upfield.
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Benzylic Protons (-CH₂-) (δ ≈ 3.8 ppm): The two protons of the aminomethyl group will likely appear as a singlet.
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Methyl Protons (-CH₃) (δ ≈ 2.8 ppm): The three protons of the N-methyl group will appear as a singlet.
Mass Spectrometry
In mass spectrometry, the compound is expected to show a distinct molecular ion peak.
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Molecular Ion (M⁺): A peak at m/z ≈ 170.
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Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak will be observed at m/z ≈ 172, with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for its functional groups.
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N-H Stretching: Two bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric stretches of the primary amine (-NH₂), and a single, sharper band in the same region for the secondary amine (N-H).
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C-H Stretching: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
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C=C Stretching: Aromatic ring stretches typically appear in the 1450-1600 cm⁻¹ region.
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C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Conceptual Synthetic Pathway
While no specific synthesis for 4-(aminomethyl)-2-chloro-N-methylaniline is documented in readily available literature, a plausible and logical pathway can be designed using well-established organic chemistry reactions. A robust approach would involve the functionalization of a commercially available precursor. The following two-step pathway starting from 2-chloro-N-methylaniline is proposed.
Experimental Protocol: A Hypothetical Synthesis
Step 1: Vilsmeier-Haack Formylation of 2-chloro-N-methylaniline
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 5 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
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Reaction: Dissolve 2-chloro-N-methylaniline (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
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Workup: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC. Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with an aqueous solution of sodium hydroxide (NaOH) until basic (pH > 8). The product, 4-formyl-2-chloro-N-methylaniline, should precipitate and can be collected by filtration.
Step 2: Reductive Amination of 4-formyl-2-chloro-N-methylaniline
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Reaction Setup: Dissolve the crude aldehyde from Step 1 in methanol. Add ammonium acetate (NH₄OAc, 10 equivalents) to the solution.
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Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
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Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction by adding dilute HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH and extract the product with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 4-(aminomethyl)-2-chloro-N-methylaniline. Purification can be achieved via column chromatography.
Caption: Conceptual workflow for the synthesis of the title compound.
Applications in Research and Drug Development
The true value of 4-(aminomethyl)-2-chloro-N-methylaniline lies in its potential as a synthetic intermediate. Aniline derivatives are foundational in many areas of drug discovery.[1][2]
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Scaffold for Combinatorial Chemistry: The two distinct amine groups offer orthogonal reactivity. One can be selectively protected while the other is functionalized, allowing for the systematic creation of compound libraries. For example, the primary amine can be converted into a series of amides, sulfonamides, or ureas, while the secondary amine can undergo N-alkylation or arylation.
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Intermediate for Bioactive Molecules: Compounds with similar structures often serve as key intermediates for kinase inhibitors, receptor antagonists, and other targeted therapies. The chloro-substituted phenyl ring is a common feature in many drugs, contributing to binding affinity and metabolic stability. The aminomethyl group provides a flexible linker to connect to other pharmacophores.[4]
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Materials Science: Aromatic diamines are often used as monomers in the synthesis of high-performance polymers like polyamides and polyimides. The specific substitution pattern of this molecule could be explored to develop new materials with unique thermal or mechanical properties.
Conclusion
4-(aminomethyl)-2-chloro-N-methylaniline represents a promising yet underutilized chemical entity. Its multi-functional nature, combining two distinct amine functionalities with a halogenated aromatic ring, makes it a highly attractive building block for synthetic chemists. While experimental data remains sparse, this guide provides a robust theoretical framework based on computational predictions and established chemical principles. The predicted physicochemical properties suggest drug-like potential, and the outlined synthetic pathway offers a logical route for its preparation. For researchers in medicinal chemistry and materials science, this compound is a valuable tool for generating novel molecular diversity and exploring new chemical space.
References
-
PubChem. 4-(aminomethyl)-2-chloro-N-methylaniline. National Center for Biotechnology Information. [Link]
-
NextSDS. 4-(aminomethyl)-2-chloroaniline. NextSDS. [Link]
-
PubChem. CID 158195936. National Center for Biotechnology Information. [Link]
-
Wikipedia. 4-Chloro-o-toluidine. Wikimedia Foundation. [Link]
-
Max Planck Institute for Chemical Energy Conversion. Supporting Information. MPG.PuRe. [Link]
-
PubChem. 4-Chloroaniline. National Center for Biotechnology Information. [Link]
-
ChemBeast. Understanding 4-Chloro-N-methylaniline: Properties, Applications, and Sourcing. ChemBeast. [Link]
-
Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [Link]
- Google Patents. US3636117A - Process for making 4 4'-methylene bis(2-chloroaniline).
-
NIST. 4-Chloro-2-methylaniline hydrochloride. National Institute of Standards and Technology. [Link]
-
Stenutz. 4-chloro-2-methylaniline. Stenutz. [Link]
-
Inxight Drugs. 4-CHLORO-N-METHYLANILINE. National Center for Advancing Translational Sciences. [Link]
-
Cheméo. m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties. Cheméo. [Link]
-
Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [Link]
-
Royal Society of Chemistry. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Royal Society of Chemistry. [Link]
- Google Patents. US3819709A - Synthesis of n-methylaniline.
-
PubMed. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. National Library of Medicine. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
-
PubMed Central. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. National Library of Medicine. [Link]
-
SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. [Link]
